[4-(Propan-2-yl)phenyl]methanediyl dipropanoate
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Overview
Description
[4-(Propan-2-yl)phenyl]methanediyl dipropanoate is a diester chemical compound with the molecular formula C17H24O4. It is derived from the condensation of two molecules of propanoic acid and one molecule of [4-(propan-2-yl)phenyl]methanediol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Propan-2-yl)phenyl]methanediyl dipropanoate typically involves the esterification of [4-(propan-2-yl)phenyl]methanediol with propanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(Propan-2-yl)phenyl]methanediyl dipropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of a strong acid or base to yield [4-(propan-2-yl)phenyl]methanediol and propanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: [4-(Propan-2-yl)phenyl]methanediol and propanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Scientific Research Applications
[4-(Propan-2-yl)phenyl]methanediyl dipropanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Propan-2-yl)phenyl]methanediyl dipropanoate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis, releasing active intermediates that can interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[Propanoyloxy-(4-propan-2-ylphenyl)methyl] propanoate: A similar diester compound with comparable structural features.
[4-(Propan-2-yl)phenyl]methanediol: The precursor alcohol used in the synthesis of [4-(Propan-2-yl)phenyl]methanediyl dipropanoate.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of the isopropyl group on the phenyl ring
Properties
CAS No. |
57547-74-7 |
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Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
[propanoyloxy-(4-propan-2-ylphenyl)methyl] propanoate |
InChI |
InChI=1S/C16H22O4/c1-5-14(17)19-16(20-15(18)6-2)13-9-7-12(8-10-13)11(3)4/h7-11,16H,5-6H2,1-4H3 |
InChI Key |
ATQMNHMEMUEBDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C1=CC=C(C=C1)C(C)C)OC(=O)CC |
Origin of Product |
United States |
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